molecular formula C18H20S2 B11677876 7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine

7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine

Cat. No.: B11677876
M. Wt: 300.5 g/mol
InChI Key: XUXLPABAIUCKPI-UHFFFAOYSA-N
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Description

7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine is a heterocyclic compound that features a unique structure with two sulfur atoms incorporated into a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylacetophenone with sulfur and a suitable catalyst to form the dithiepine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiepine ring to a more saturated form, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethyl-3-(4-methylphenyl)-1,2-dihydroquinolin-2-one: This compound shares a similar core structure but lacks the sulfur atoms, resulting in different chemical properties and reactivity.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another heterocyclic compound with potential biological activity, but with a different ring structure and functional groups.

Uniqueness

7,8-Dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine is unique due to the presence of sulfur atoms in its ring structure, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where sulfur-containing heterocycles are advantageous.

Properties

Molecular Formula

C18H20S2

Molecular Weight

300.5 g/mol

IUPAC Name

7,8-dimethyl-3-(4-methylphenyl)-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C18H20S2/c1-12-4-6-15(7-5-12)18-19-10-16-8-13(2)14(3)9-17(16)11-20-18/h4-9,18H,10-11H2,1-3H3

InChI Key

XUXLPABAIUCKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2SCC3=C(CS2)C=C(C(=C3)C)C

Origin of Product

United States

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